An In-depth Technical Guide to 2,3,5-Trifluoro-4-methylbenzoic Acid
An In-depth Technical Guide to 2,3,5-Trifluoro-4-methylbenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,3,5-Trifluoro-4-methylbenzoic acid (CAS Number: 773869-50-4), a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. While specific literature on this compound is sparse, this guide synthesizes information from related fluorinated benzoic acids to present a detailed analysis of its probable synthesis, key physicochemical properties, expected spectral characteristics, and potential applications. The strategic placement of fluorine and methyl groups on the benzoic acid scaffold suggests unique electronic and steric properties that can be exploited in the design of novel bioactive molecules and advanced materials. This document aims to serve as a foundational resource for researchers interested in utilizing this compound in their scientific endeavors.
Introduction and Strategic Importance
2,3,5-Trifluoro-4-methylbenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid functional group, three fluorine atoms, and a methyl group. The unique substitution pattern on the benzene ring imparts a distinct combination of lipophilicity, electronic effects, and metabolic stability, making it an attractive scaffold for chemical synthesis.
The incorporation of fluorine into organic molecules is a well-established strategy in drug discovery to enhance various pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can modulate the acidity of the carboxylic acid group, influence intermolecular interactions, and block sites of metabolic degradation. The additional presence of a methyl group provides a handle for further functionalization and can influence the molecule's overall conformation and binding affinity to biological targets. While direct applications of 2,3,5-Trifluoro-4-methylbenzoic acid are not extensively documented, its structural motifs are present in various biologically active compounds, suggesting its potential as a valuable intermediate.
Physicochemical and Spectral Properties
Based on its structure and data from similar compounds, the key properties of 2,3,5-Trifluoro-4-methylbenzoic acid are summarized below.
| Property | Value | Source/Rationale |
| CAS Number | 773869-50-4 | Supplier Data |
| Molecular Formula | C₈H₅F₃O₂ | Supplier Data |
| Molecular Weight | 190.12 g/mol | Calculated |
| Appearance | White to off-white solid (predicted) | Analogy to similar compounds |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Likely soluble in organic solvents like methanol, DMSO, and ethyl acetate. | General solubility of benzoic acid derivatives |
Spectral Characteristics (Predicted)
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¹H NMR: The spectrum is expected to show a singlet for the methyl protons (around 2.0-2.5 ppm) and a complex multiplet for the single aromatic proton, likely shifted downfield due to the electron-withdrawing effects of the fluorine and carboxyl groups. The carboxylic acid proton will appear as a broad singlet at a significantly downfield chemical shift (>10 ppm).
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¹³C NMR: The spectrum will display eight distinct carbon signals. The carboxyl carbon will be in the 165-175 ppm range. The aromatic carbons will show complex splitting patterns due to C-F coupling. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants.
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¹⁹F NMR: This will be the most informative spectrum, with three distinct signals for the three fluorine atoms. The chemical shifts and coupling constants will be highly dependent on their position relative to the methyl and carboxyl groups. The interpretation of ¹⁹F NMR spectra is a powerful tool for confirming the substitution pattern on the aromatic ring.[1][2][3][4]
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for the O-H stretch of the carboxylic acid (broad, ~2500-3300 cm⁻¹), the C=O stretch (~1700 cm⁻¹), C-F stretches (~1100-1300 cm⁻¹), and aromatic C-H and C=C stretches.[5][6][7]
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Mass Spectrometry: The mass spectrum will show a molecular ion peak at m/z 190. Key fragmentation patterns would likely involve the loss of H₂O, CO, and COOH from the molecular ion.[8][9][10][11]
Synthesis and Reaction Chemistry
A specific, validated synthesis protocol for 2,3,5-Trifluoro-4-methylbenzoic acid is not published in readily accessible literature. However, based on established methods for the synthesis of fluorinated benzoic acids, a plausible synthetic route can be proposed.
Proposed Synthetic Pathway: Methylation of a Polyfluorinated Precursor
A likely approach involves the selective methylation of a suitable tetrafluorinated benzoic acid precursor, such as 2,3,4,5-tetrafluorobenzoic acid. This strategy is supported by patents describing the alkylation of polyfluorinated benzoic acids.[12][13] The reaction would likely proceed via a nucleophilic aromatic substitution mechanism, where a methyl nucleophile displaces a fluorine atom. The regioselectivity of this reaction would be a critical factor.
Figure 1: Proposed synthesis of 2,3,5-Trifluoro-4-methylbenzoic acid.
Rationale for Experimental Choices:
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Starting Material: 2,3,4,5-Tetrafluorobenzoic acid is a commercially available and logical precursor.
-
Methylating Agent: Organometallic reagents such as methylmagnesium bromide (a Grignard reagent) or methyllithium are common choices for introducing a methyl group onto an aromatic ring. The choice of reagent and reaction conditions (solvent, temperature) would be crucial for achieving the desired regioselectivity and yield.
-
Reaction Conditions: The reaction would likely be carried out in an anhydrous ethereal solvent (e.g., THF, diethyl ether) at low temperatures to control the reactivity of the organometallic reagent.
Self-Validating System: The success of the synthesis would be validated by a comprehensive analysis of the product using the spectroscopic techniques outlined in Section 2.1. In particular, ¹⁹F NMR would be instrumental in confirming the precise substitution pattern of the fluorine atoms, thus verifying the regioselectivity of the methylation reaction.
Key Chemical Reactivity
The reactivity of 2,3,5-Trifluoro-4-methylbenzoic acid is primarily dictated by the carboxylic acid group and the highly fluorinated aromatic ring.
-
Carboxylic Acid Group: This functional group can undergo standard transformations such as:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst.
-
Amide Formation: Reaction with amines, often activated by coupling agents.
-
Reduction: Conversion to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.
-
Acyl Halide Formation: Reaction with reagents like thionyl chloride or oxalyl chloride to form the acyl chloride, a more reactive intermediate.
-
-
Aromatic Ring: The electron-deficient nature of the trifluorinated ring makes it susceptible to nucleophilic aromatic substitution, although the existing substituents will influence the position and feasibility of further substitution.
Applications in Research and Drug Development
While specific applications for 2,3,5-Trifluoro-4-methylbenzoic acid are not yet widely reported, its structural features suggest significant potential in several areas of research and development.
A Versatile Building Block in Medicinal Chemistry
Fluorinated benzoic acids are valuable building blocks in the synthesis of pharmaceuticals.[14] The title compound can be used to introduce a trifluoro-methyl-phenyl moiety into a larger molecule, which can confer several desirable properties:
-
Enhanced Metabolic Stability: The fluorine atoms can block sites of oxidative metabolism, leading to a longer in vivo half-life of a drug candidate.
-
Increased Lipophilicity: The fluorine and methyl groups can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes and reach its biological target.
-
Modulation of Binding Affinity: The unique electronic and steric properties of the substituted ring can lead to altered and potentially improved binding interactions with target proteins.
-
Fine-tuning of pKa: The electron-withdrawing fluorine atoms will influence the acidity of the carboxylic acid, which can be important for a drug's solubility and transport properties.
Figure 2: Workflow for utilizing 2,3,5-Trifluoro-4-methylbenzoic acid in drug discovery.
Potential in Materials Science
Fluorinated aromatic compounds are also of interest in materials science. The polarity and rigidity imparted by the fluorine atoms can be exploited in the design of:
-
Liquid Crystals: The anisotropic shape and polarizability of such molecules can lead to the formation of liquid crystalline phases.
-
Polymers: Incorporation of this building block into polymer chains can enhance thermal stability, chemical resistance, and modify optical properties.
Safety and Handling
Based on safety data sheets for 2,3,5-Trifluoro-4-methylbenzoic acid and similar compounds, the following precautions should be observed:
-
Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.
-
Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
-
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
If inhaled: Move person to fresh air and keep comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
In all cases of exposure, seek medical attention if symptoms persist.
-
Conclusion
2,3,5-Trifluoro-4-methylbenzoic acid represents a promising, yet underexplored, chemical entity. Its unique substitution pattern of fluorine and methyl groups on a benzoic acid core suggests a range of advantageous properties that can be leveraged in both medicinal chemistry and materials science. This guide has provided a comprehensive, albeit predictive, overview of its synthesis, properties, and potential applications. It is hoped that this document will stimulate further research into this intriguing molecule and unlock its full potential as a valuable building block for the creation of novel and functional chemical compounds.
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